4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1-(2-phenylethyl)piperazine-2,6-dione
CAS No.: 1326892-29-8
Cat. No.: VC7056354
Molecular Formula: C23H23N5O3
Molecular Weight: 417.469
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1326892-29-8 |
|---|---|
| Molecular Formula | C23H23N5O3 |
| Molecular Weight | 417.469 |
| IUPAC Name | 4-[1-(4-ethylphenyl)triazole-4-carbonyl]-1-(2-phenylethyl)piperazine-2,6-dione |
| Standard InChI | InChI=1S/C23H23N5O3/c1-2-17-8-10-19(11-9-17)28-14-20(24-25-28)23(31)26-15-21(29)27(22(30)16-26)13-12-18-6-4-3-5-7-18/h3-11,14H,2,12-13,15-16H2,1H3 |
| Standard InChI Key | PNHAQXZXAXMQNW-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CC(=O)N(C(=O)C3)CCC4=CC=CC=C4 |
Introduction
1H-1,2,3-Triazole Component
1H-1,2,3-Triazoles are known for their stability and versatility in organic synthesis. They can be synthesized through various methods, including the Huisgen cycloaddition reaction, which involves the reaction of alkynes with azides in the presence of a catalyst . The 4-(4-ethylphenyl)-1H-1,2,3-triazole component, similar to the one in the target compound, has a molecular weight of 173.21 g/mol and is composed of carbon, hydrogen, and nitrogen atoms .
Piperazine-2,6-dione Component
Piperazine-2,6-diones are known for their biological activities, including antiviral and antibacterial properties. These compounds can be synthesized through various methods, including the reaction of piperazine derivatives with appropriate carboxylic acids or their derivatives .
Synthesis of Related Compounds
The synthesis of compounds similar to 4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1-(2-phenylethyl)piperazine-2,6-dione typically involves multi-step reactions. For example, the synthesis of 3-phenylpiperidine-2,6-dione derivatives involves reactions with various amines and carboxylic acids . Similarly, the synthesis of triazole derivatives can involve metal-free or metal-catalyzed reactions .
Data Tables
Given the lack of specific data on 4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1-(2-phenylethyl)piperazine-2,6-dione, we can consider related compounds for comparison:
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| 1H-1,2,3-Triazole, 4-(4-ethylphenyl)- | C10H11N3 | 173.21 |
| 1-(4-ethylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid | C12H13N3O2 | 231.25 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume